Bakkenolide B

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bakkenolide B can be synthesized through various organic synthesis routes. One common method involves the extraction from the leaves and stems of Petasites japonicus using column chromatography. The chemical structure is then elucidated using techniques such as 1H NMR, 13C NMR, DEPT, and HMBC .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Petasites japonicus. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Bakkenolide B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

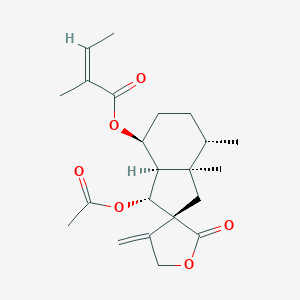

Bakkenolide B features a unique chemical structure characterized by a cis-hydrindane skeleton, which contributes to its biological activities. It is typically isolated through chromatographic techniques, such as high-performance liquid chromatography (HPLC), from the leaves of Petasites japonicus, a plant with traditional medicinal uses in East Asia.

Biological Activities

1. Anti-Inflammatory Effects

- This compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, crucial mediators in inflammatory responses.

In vitro Studies:

- In RBL-2H3 mast cells, this compound inhibited antigen-induced degranulation, suggesting its role in modulating mast cell activity.

In vivo Studies:

- In an ovalbumin-induced asthma model, this compound significantly reduced eosinophil and lymphocyte accumulation in bronchoalveolar lavage fluid, indicating its potential utility in treating allergic asthma .

2. Anti-Allergic Properties

- The compound has been shown to inhibit the release of inflammatory mediators like β-hexosamidase from mast cells. This inhibition is linked to its ability to activate the AMPK/Nrf2 signaling pathway, which helps regulate cellular stress responses and inflammation .

3. Neuroprotective Effects

- This compound demonstrates potential in neurodegenerative disease research due to its anti-inflammatory effects. It may enhance the sensitivity of certain cell lines to lithium ions, indicating possible neuroprotective properties .

Cytotoxicity in Cancer Cell Lines

Research indicates that this compound exhibits cytotoxic effects on various carcinoma cell lines. In vitro studies have demonstrated its potential as an anticancer agent by inhibiting interleukin-2 production in human T cells .

Neuroprotection Against Ischemia

Animal models have shown that this compound can mitigate damage from ischemic events through its antioxidant properties, highlighting its potential for treating neurodegenerative conditions .

Antimicrobial Properties

The compound has been documented to inhibit bacterial neuraminidase, suggesting its potential application in treating infections caused by bacteria reliant on this enzyme .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other bakkenolides:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects | Anti-allergic Activity |

|---|---|---|---|---|

| Bakkenolide A | Moderate | Moderate | Unknown | Moderate |

| This compound | High | High | Moderate | High |

| Bakkenolide D | Low | Moderate | Unknown | Low |

Mecanismo De Acción

Bakkenolide B is compared with other similar sesquiterpene lactones such as bakkenolide D, 1,5-di-O-caffeoylquinic acid, and 5-O-caffeoylquinic acid. These compounds share similar structural features but differ in their biological activities and mechanisms of action .

Comparación Con Compuestos Similares

- Bakkenolide D

- 1,5-di-O-caffeoylquinic acid

- 5-O-caffeoylquinic acid

Bakkenolide B stands out due to its potent anti-inflammatory and anti-allergic properties, making it a unique and valuable compound for scientific research and potential therapeutic applications .

Actividad Biológica

Bakkenolide B, a sesquiterpene lactone isolated from the leaves of Petasites japonicus, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-allergic properties. This article synthesizes findings from various studies to elucidate the compound's mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Isolation

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is typically isolated through chromatographic techniques from the leaves of Petasites japonicus, a plant traditionally used in East Asian medicine. The isolation process often involves high-performance liquid chromatography (HPLC) to ensure purity and efficacy in subsequent biological assays.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines. Research indicates that it can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages, which are crucial mediators in inflammatory responses.

- In vitro Studies : In a study using RBL-2H3 mast cells, this compound inhibited antigen-induced degranulation, suggesting its role in modulating mast cell activity .

- In vivo Studies : In an ovalbumin-induced asthma model, this compound significantly reduced eosinophil and lymphocyte accumulation in bronchoalveolar lavage fluid, indicating its potential utility in treating allergic asthma .

Anti-Allergic Properties

The compound has been shown to alleviate symptoms associated with allergic rhinitis. In an ovalbumin-sensitized rat model, this compound treatment resulted in decreased sneezing frequency and reduced eosinophil infiltration into nasal tissues. Serum levels of interleukin-4 (IL-4) and histamine were also significantly lowered, highlighting its effectiveness as an antiallergic agent .

Table 1: Summary of Key Studies on this compound

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. A study demonstrated that it can inhibit lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells through activation of the AMPK/Nrf2 signaling pathway . This mechanism could position this compound as a candidate for treating neurodegenerative diseases characterized by chronic inflammation.

Propiedades

IUPAC Name |

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h7,13,16-18H,4,8-11H2,1-3,5-6H3/b12-7-/t13-,16-,17+,18+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAGQVZSHJYDED-RRIKAWJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316224 | |

| Record name | (-)-Bakkenolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18455-98-6 | |

| Record name | (-)-Bakkenolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18455-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bakkenolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.